molecular formula C23H25NO5 B2852306 1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705881-51-1

1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2852306
CAS No.: 1705881-51-1
M. Wt: 395.455
InChI Key: VAOZCXNSJMPEKP-UHFFFAOYSA-N
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Description

The compound “1-(3,4-diethoxybenzoyl)piperidine-3-carboxylic acid” has a similar structure . It has a molecular weight of 321.37 and is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are not available, similar compounds such as 1,3,4-oxadiazole derivatives have been synthesized through multistep reactions .


Molecular Structure Analysis

The molecular structure of a similar compound, “6-[4-(3,4-Diethoxybenzoyl)-1-piperazinyl]-1,3-diisopropyl-2,4(1H,3H)-pyrimidinedione”, has been identified .


Chemical Reactions Analysis

While specific chemical reactions involving “1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are not available, similar compounds such as isobenzofuran have been prepared by thermolysis of suitable precursors .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances . Specific physical and chemical properties for “1’-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are not available.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it an ideal compound for various scientific research applications. Additionally, the unique chemical structure of this compound can provide insights into the structure-activity relationships of spiro compounds, which can have significant implications for drug discovery and development.
One of the limitations of using this compound in lab experiments is the lack of information on its pharmacokinetics and toxicity. While studies have shown promising results in various research applications, more research is needed to fully understand the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the research on 1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one. One of the most promising directions is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. The unique chemical structure of this compound can provide a basis for the design of new spiro compounds that can have improved pharmacokinetics and efficacy.
Another future direction for the research on this compound is the exploration of its potential as a modulator of ion channels and gene expression. Studies have shown that this compound can bind to various receptors in the body, which can have significant effects on ion channel activity and gene expression. Further research is needed to fully understand the mechanisms of action of this compound in these processes.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in the treatment of Alzheimer's disease and cancer make it an exciting compound for drug discovery and development. While more research is needed to fully understand the safety and efficacy of this compound in humans, its unique chemical structure and diverse biological activities make it a valuable compound for scientific research.

Synthesis Methods

The synthesis of 1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one involves the reaction between 3,4-diethoxybenzoyl chloride and isobenzofuran-1,4'-piperidin-3-one in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces this compound as a white crystalline solid with a high yield. The purity of this compound can be improved through recrystallization using a suitable solvent.

Scientific Research Applications

1'-(3,4-diethoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the degradation of acetylcholine, a neurotransmitter that is essential for memory and cognitive function. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve memory and cognitive function in Alzheimer's patients.
Another potential application of this compound is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the induction of apoptosis, a process of programmed cell death that is essential for the elimination of cancer cells.

Safety and Hazards

The safety information for a similar compound, “1-(3,4-diethoxybenzoyl)piperidine-3-carboxylic acid”, indicates that it has hazard statements H302, H315, H319, H335, which refer to hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Biochemical Analysis

Cellular Effects

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran derivatives have been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 1’-(3,4-diethoxybenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one are not well-understood. It’s known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research .

Properties

IUPAC Name

1'-(3,4-diethoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-3-27-19-10-9-16(15-20(19)28-4-2)21(25)24-13-11-23(12-14-24)18-8-6-5-7-17(18)22(26)29-23/h5-10,15H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZCXNSJMPEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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